molecular formula C22H21N3O3S2 B11525418 (2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B11525418
M. Wt: 439.6 g/mol
InChI Key: QBVGDNSOWMNGKH-BZMHFZIGSA-N
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Description

(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzothiazole moiety, and an imino group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-acetylphenylamine, ethyl 3-mercaptopropionate, and 5-methoxy-3-methyl-1,3-benzothiazol-2-amine. The synthetic route may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-acetylphenylamine with ethyl 3-mercaptopropionate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the thiazolidinone ring.

    Substitution: The final step involves the substitution of the benzothiazole moiety onto the thiazolidinone ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones or benzothiazoles.

Scientific Research Applications

(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure.

    Benzothiazoles: Compounds containing the benzothiazole moiety.

Uniqueness

(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-2-(4-acetylphenyl)imino-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3O3S2/c1-5-25-20(27)19(21-24(3)17-12-16(28-4)10-11-18(17)29-21)30-22(25)23-15-8-6-14(7-9-15)13(2)26/h6-12H,5H2,1-4H3/b21-19-,23-22?

InChI Key

QBVGDNSOWMNGKH-BZMHFZIGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C3=C(S2)C=CC(=C3)OC)C)/SC1=NC4=CC=C(C=C4)C(=O)C

Canonical SMILES

CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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